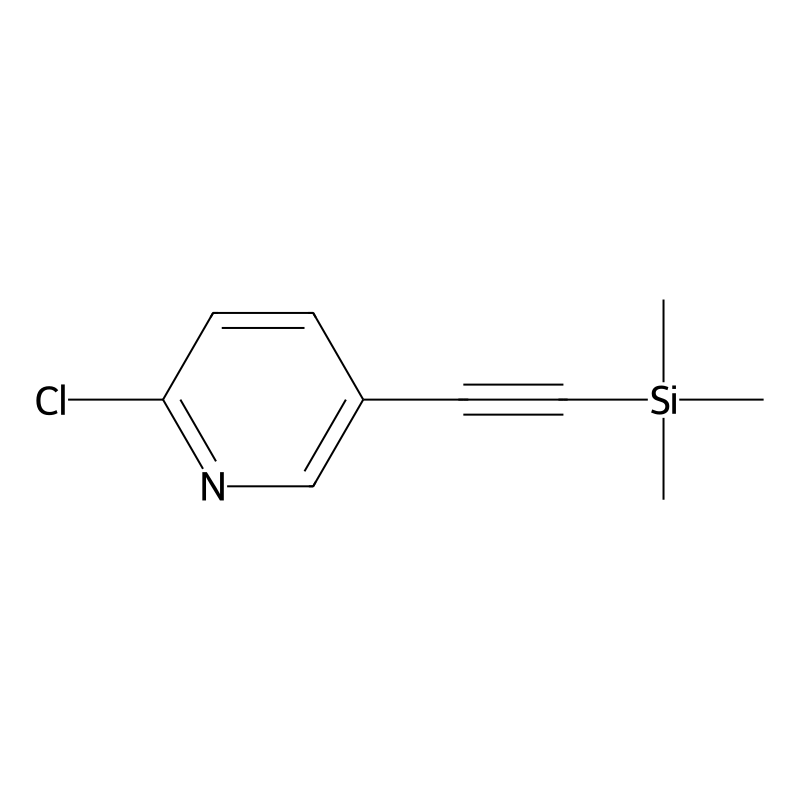

2-Chloro-5-trimethylsilanylethynyl-pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trifluoromethylpyridines and its derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

2-Chloro-5-trimethylsilanylethynyl-pyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a trimethylsilanylethynyl moiety. The molecular formula for this compound is C${10}$H${12}$ClN, and its molecular weight is approximately 185.66 g/mol. The presence of the trimethylsilanylethynyl group enhances its reactivity and potential applications in various

- Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, making it useful in synthetic organic chemistry.

- Cross-Coupling Reactions: It can participate in coupling reactions with other organometallic reagents, facilitating the formation of more complex structures .

- Dehydrohalogenation: Under certain conditions, it can lose hydrogen chloride to form an alkyne derivative, which may further react with other electrophiles .

The synthesis of 2-chloro-5-trimethylsilanylethynyl-pyridine typically involves:

- Starting Materials: The synthesis often begins with commercially available pyridine derivatives.

- Chlorination: A chlorinating agent (e.g., phosphorus oxychloride) is used to introduce the chloro group at the 2-position of the pyridine ring.

- Trimethylsilylation: The trimethylsilanylethynyl group can be introduced through a reaction with trimethylsilylacetylene in the presence of a base such as potassium carbonate .

- Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound from by-products.

The unique properties of 2-chloro-5-trimethylsilanylethynyl-pyridine make it valuable in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Material Science: Its derivatives may be used in developing new materials with specific electronic or optical properties.

- Pharmaceutical Development: Potential applications as a pharmacological agent targeting specific receptors in neurological pathways .

Interaction studies involving 2-chloro-5-trimethylsilanylethynyl-pyridine focus on its reactivity with biological macromolecules and its role as a ligand in receptor systems. These studies help elucidate its mechanism of action and potential therapeutic effects. Further research is needed to fully understand its interactions within biological systems and its efficacy as a drug candidate.

Several compounds share structural similarities with 2-chloro-5-trimethylsilanylethynyl-pyridine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-5-methylpyridine | Contains a methyl group instead of trimethylsilanylethynyl | Simpler structure; less steric hindrance |

| 3-Chloro-5-trimethylsilanylethynylpyridine | Different position for chloro substitution | May exhibit different reactivity patterns |

| 2-Chloro-5-(chloromethyl)pyridine | Contains chloromethyl instead of trimethylsilanylethynyl | Increased electrophilicity due to multiple halogens |

These comparisons highlight the unique features of 2-chloro-5-trimethylsilanylethynyl-pyridine, particularly its enhanced reactivity due to the bulky trimethylsilanylethynyl group, which may influence its behavior in

Palladium-Catalyzed Cross-Coupling Protocols

The Sonogashira coupling reaction represents the most widely employed synthetic methodology for the preparation of 2-Chloro-5-trimethylsilanylethynyl-pyridine [2] [3]. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides under relatively mild conditions [4] [5].

The standard Sonogashira protocol involves the coupling of 2-chloro-5-halopyridine (typically the iodide or bromide derivative) with trimethylsilylacetylene in the presence of a palladium catalyst, copper co-catalyst, and base [6]. The reaction proceeds through a well-established dual catalytic cycle mechanism involving both palladium and copper species [2] [4] [5].

Mechanistic Pathway

The palladium-catalyzed mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination [4] [5]. Initially, the palladium(0) complex undergoes oxidative addition with the 2-chloro-5-halopyridine substrate, forming a palladium(II) intermediate bearing both the pyridyl moiety and halide ligand [7] [8]. Concurrently, the copper(I) co-catalyst activates trimethylsilylacetylene through deprotonation and coordination, generating a reactive copper(I) acetylide species [4] [5].

The critical transmetalation step involves the transfer of the alkynyl group from the copper(I) acetylide to the palladium(II) center, displacing the halide ligand [7] [5]. This process is facilitated by the presence of base, which maintains the appropriate pH for efficient copper acetylide formation [4]. Finally, reductive elimination occurs from the palladium(II) alkynyl intermediate, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst [5].

Optimized Reaction Conditions

Extensive optimization studies have established that dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] in combination with copper(I) iodide provides optimal catalytic activity [6] [9]. The catalyst loading typically ranges from 2-5 mol% palladium with equimolar copper co-catalyst [9]. Triethylamine or piperidine serve as effective bases, with 2-3 equivalents relative to the halopyridine substrate providing optimal conversion [6].

Temperature control is crucial for achieving high yields while minimizing side reactions. Reactions conducted at 25-65°C for 3-24 hours typically afford 75-95% yields of the desired product [6]. Higher temperatures may lead to catalyst decomposition or undesired homocoupling reactions [9].

Solvent selection significantly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and toluene provide optimal results [6] [9]. These solvents effectively solubilize the catalyst system while maintaining appropriate reactivity of the organohalide substrate [9].

Substrate Scope and Functional Group Tolerance

The Sonogashira coupling demonstrates excellent functional group tolerance, accommodating various substituents on the pyridine ring without significant impact on reaction efficiency [3] [9]. Electron-withdrawing groups, including the chlorine substituent at the 2-position, actually enhance the reactivity of the halopyridine toward oxidative addition [3].

The reaction exhibits high chemoselectivity for the formation of the alkynyl product over potential side reactions such as Glaser coupling (alkyne homocoupling) or Heck-type reactions [9]. This selectivity is attributed to the rapid transmetalation step and the stability of the palladium-alkynyl intermediate [4].

Copper-Free Variants and Mechanistic Considerations

Recent developments in Sonogashira coupling methodology have focused on eliminating the copper co-catalyst, addressing concerns related to catalyst cost, purification complexity, and potential substrate scope limitations [4] [10] [11] [12]. Copper-free Sonogashira protocols offer several advantages, including simplified workup procedures, reduced catalyst loading requirements, and enhanced functional group compatibility [11] [12].

Mechanistic Framework for Copper-Free Systems

The copper-free Sonogashira reaction operates through a fundamentally different mechanistic pathway compared to the traditional dual-catalyst system [10] [13] [14]. Comprehensive experimental and computational studies have revealed that the copper-free variant proceeds through a palladium-palladium transmetalation mechanism rather than the conventional monometallic pathway initially proposed [10] [14].

The reaction initiates with the standard oxidative addition of the aryl halide to palladium(0), forming the palladium(II) aryl halide complex [4] [13]. However, in the absence of copper, the alkyne activation occurs through direct coordination to a second palladium center, followed by base-promoted deprotonation [10] [14]. This generates a palladium(II) acetylide species that can undergo transmetalation with the initial palladium(II) aryl complex [14].

The rate-determining step in copper-free systems typically involves the deprotonation of the coordinated alkyne [10] [13]. This process requires stronger bases and often elevated temperatures compared to copper-catalyzed variants [11] [12]. The phosphine ligand dissociation from the square-planar palladium(II) complex to form transient three-coordinate species is crucial for enabling the transmetalation process [10] [14].

Optimized Conditions for Copper-Free Synthesis

Copper-free Sonogashira coupling of 2-chloro-5-halopyridine with trimethylsilylacetylene requires modified reaction conditions to achieve comparable yields to the traditional protocol [11] [12]. Higher reaction temperatures (65-100°C) and extended reaction times (12-48 hours) are typically necessary to compensate for the slower alkyne activation kinetics [12] [15].

The choice of base becomes more critical in copper-free systems. Potassium carbonate and cesium carbonate have proven particularly effective, providing sufficient basicity for alkyne deprotonation while maintaining catalyst stability [11] [12]. The base loading is often increased to 3-4 equivalents to ensure complete conversion [12].

Palladium catalyst loading may require optimization, with some systems benefiting from slightly higher loadings (3-7 mol%) to maintain adequate reaction rates [11] [12]. The use of more electron-rich phosphine ligands, such as tricyclohexylphosphine or electron-rich biaryl phosphines, can enhance catalyst activity in copper-free systems [13] [12].

Advantages and Limitations

Copper-free Sonogashira coupling offers several practical advantages for the synthesis of 2-Chloro-5-trimethylsilanylethynyl-pyridine [11] [12] [15]. The elimination of copper simplifies product purification, as copper salts can be challenging to remove completely and may interfere with subsequent synthetic transformations [12]. Additionally, copper-free conditions often exhibit improved tolerance for nitrogen-containing substrates, which can coordinate strongly to copper and inhibit the traditional catalyst system [11].

Recent innovations have enabled copper-free Sonogashira reactions under ambient atmosphere and in aqueous media [12] [15]. These sustainable methodologies utilize surfactant systems to create oxygen-free microenvironments, allowing reactions to proceed without the need for strict inert atmosphere conditions [15].

However, copper-free systems generally require higher temperatures and longer reaction times, which may impact overall process efficiency [11] [12]. The substrate scope may also be somewhat limited compared to traditional copper-catalyzed systems, particularly for less reactive aryl chlorides [11].

Post-Synthetic Functionalization Strategies

Deprotection of Trimethylsilyl (TMS) Groups

The trimethylsilyl protecting group serves as a crucial synthetic handle in the preparation and functionalization of 2-Chloro-5-trimethylsilanylethynyl-pyridine [16] [17] [18]. The TMS group provides protection for the terminal alkyne position during synthetic manipulations while maintaining compatibility with various reaction conditions [19] [18]. Subsequent deprotection reveals the terminal alkyne functionality, enabling further synthetic elaboration [20] [21].

Mechanistic Aspects of TMS Deprotection

The deprotection of trimethylsilyl groups from alkynyl compounds proceeds through nucleophilic attack at the silicon center [16] [17] [22]. The silicon-carbon bond cleavage is facilitated by the formation of highly stable silicon-oxygen or silicon-fluorine bonds, which provide significant thermodynamic driving force for the reaction [17] [19].

In basic conditions using potassium carbonate and methanol, the mechanism involves initial formation of methoxide anion through deprotonation of methanol [22]. The methoxide nucleophile attacks the silicon center, forming a pentavalent silicon intermediate [22]. This intermediate undergoes rapid collapse with cleavage of the silicon-carbon bond, releasing the trimethylsilyl methoxide species and the terminal alkyne [22].

The alkyne product is immediately deprotonated under the basic reaction conditions, forming the acetylide anion [18] [20]. This deprotonation provides additional stabilization and drives the reaction to completion [20]. Subsequent acidic workup or treatment with protic solvents regenerates the terminal alkyne [21].

Optimized Deprotection Protocols

Several deprotection methodologies have been developed for the conversion of 2-Chloro-5-trimethylsilanylethynyl-pyridine to the corresponding terminal alkyne [16] [20] [21]. The most commonly employed protocol utilizes potassium carbonate in methanol under ambient conditions [20] [21]. This method typically requires 1-6 hours at room temperature and provides yields of 80-95% [21].

The reaction is typically conducted using 0.1-0.2 equivalents of potassium carbonate relative to the substrate [21]. Higher base concentrations may lead to side reactions or product degradation, while insufficient base results in incomplete conversion [21]. The reaction is monitored by thin-layer chromatography or gas chromatography-mass spectrometry until complete consumption of starting material [21].

Alternative deprotection methods include the use of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran [16] [17] [23]. TBAF provides rapid and efficient deprotection, typically requiring only 0.5-2 hours at room temperature [23]. However, the workup can be more challenging due to the amphiphilic nature of TBAF, which requires careful aqueous extraction procedures [23].

Cesium fluoride in dimethylformamide offers another effective deprotection protocol, particularly for substrates requiring elevated temperatures [16]. This method typically operates at 50-80°C for 2-8 hours and provides yields of 75-90% [16]. The reaction is particularly useful for substrates bearing additional functional groups that may be sensitive to strongly basic conditions [16].

Selective Deprotection Strategies

The selective removal of TMS groups in the presence of other silyl protecting groups represents an important synthetic strategy [18] [20] [24]. The relative reactivity of different silyl groups toward nucleophilic attack follows the order: TMS > TES > TBS > TIPS > TBDPS [16] [17]. This reactivity profile enables selective deprotection protocols that can differentiate between multiple silyl-protected sites [20].

For selective TMS deprotection in the presence of triisopropylsilyl (TIPS) groups, potassium carbonate in methanol-THF provides excellent selectivity [20]. The bulkier TIPS group exhibits significantly reduced reactivity toward nucleophilic attack, allowing selective removal of the TMS group without affecting the TIPS protection [20].

Silver-catalyzed deprotection protocols offer another approach for selective TMS removal [24]. Silver nitrate or silver triflate in catalytic amounts (0.1 equivalents) can selectively cleave TMS groups while leaving other silyl protecting groups intact [24]. This method is particularly valuable for complex substrates bearing multiple protection strategies [24].

Sequential Cross-Coupling Reactions

The terminal alkyne functionality revealed through TMS deprotection enables subsequent cross-coupling reactions, providing access to more complex molecular architectures [25] [26] [27]. Sequential cross-coupling strategies allow for the controlled formation of multiple carbon-carbon bonds, enabling the construction of extended π-conjugated systems and complex heterocyclic frameworks [25] [26].

Strategic Approaches to Sequential Coupling

Sequential cross-coupling reactions can be designed to occur in a controlled manner through careful selection of reaction conditions and protecting group strategies [25] [26]. The order of bond formation can be controlled by the relative reactivity of different electrophilic partners or through the use of orthogonal catalyst systems [25].

In the context of 2-chloro-5-ethynylpyridine (obtained after TMS deprotection), the chlorine substituent provides an additional site for cross-coupling reactions [25] [26]. The differential reactivity between the alkyne and aryl chloride functionalities enables selective sequential coupling strategies [25].

Sonogashira coupling can be performed first at the terminal alkyne position, followed by subsequent cross-coupling at the chloropyridine site [25] [27]. Alternatively, initial functionalization of the chloropyridine through Suzuki-Miyaura or Negishi coupling can be followed by alkyne coupling reactions [25] [26].

Palladium-Catalyzed Sequential Transformations

Sequential palladium-catalyzed reactions offer efficient routes to complex molecular frameworks from 2-chloro-5-ethynylpyridine [25] [26] [27]. The selection of appropriate catalyst systems and reaction conditions enables multiple bond-forming events to occur in a single reaction vessel [26] [27].

One effective strategy involves the initial Sonogashira coupling of the terminal alkyne with an aryl or vinyl halide, followed by subsequent cross-coupling at the chloropyridine position [25] [27]. This approach requires careful optimization of catalyst loading and reaction conditions to ensure compatibility between the sequential transformations [26].

The use of different palladium catalyst systems can enable orthogonal reactivity patterns [25] [26]. For example, electron-rich phosphine ligands may favor oxidative addition to aryl iodides and bromides, while more electron-deficient ligands may be required for efficient coupling of aryl chlorides [26].

Temperature programming can also be employed to control the sequence of reactions [25] [27]. Initial coupling reactions may be conducted at lower temperatures to achieve selectivity, followed by heating to promote the second coupling event [27].

Mechanistic Considerations for Sequential Processes

The success of sequential cross-coupling reactions depends on maintaining catalyst activity throughout multiple turnover cycles [25] [26]. Catalyst deactivation can occur through various pathways, including phosphine oxidation, palladium black formation, or poisoning by impurities [26].

The choice of base and solvent system is critical for sequential processes [25] [26]. The base must be sufficiently robust to remain active throughout extended reaction times while avoiding decomposition of sensitive intermediates [26]. Similarly, the solvent system must maintain catalyst solubility and reactivity over the entire reaction sequence [25].

Substrate compatibility represents another important consideration [25] [26]. The intermediate products formed during sequential coupling must be stable under the conditions required for subsequent transformations [26]. This may require the use of protecting groups or modified reaction conditions to prevent unwanted side reactions [25].

Role in Aryl Alkyne Synthesis

2-Chloro-5-trimethylsilanylethynyl-pyridine serves as a versatile building block in the synthesis of aryl alkynes through multiple catalytic pathways. The compound's unique structural features, combining a halogenated pyridine ring with a protected alkynyl moiety, enable diverse cross-coupling transformations with exceptional selectivity and efficiency.

Diarylalkyne Formation via Homologation

The formation of diarylalkynes through homologation reactions represents a fundamental application of 2-Chloro-5-trimethylsilanylethynyl-pyridine in synthetic chemistry. The trimethylsilyl group provides crucial protection during these transformations, allowing for controlled reactivity at the pyridine chloride position while preserving the alkynyl functionality for subsequent coupling reactions [1] [2].

The Sonogashira cross-coupling reaction demonstrates remarkable efficiency with this compound, achieving yields ranging from 70-95% under standard palladium-copper catalytic conditions [1]. The trimethylsilyl protection remains stable throughout the coupling process, providing excellent chemoselectivity. Under standard Sonogashira reaction conditions, the carbon-silicon bond does not react, providing excellent protection of the terminal alkyne position while adding desirable physical properties to the molecule [1].

Decarboxylative coupling reactions offer an alternative approach for diarylalkyne synthesis. When propiolic acid derivatives react with aryl halides in the presence of palladium catalysts, symmetrical diarylalkynes can be obtained in yields of 58-94% [3]. The use of 2-butynedioic acid with aryl halides requires elevated temperatures of 110°C but maintains good functional group tolerance including ester, ketone, and aldehyde functionalities [3].

| Reaction Type | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Sonogashira Coupling | 70-95% | TMS protection stable, broad scope | Requires Cu co-catalyst |

| Decarboxylative Coupling | 58-94% | Water compatible, functional group tolerance | High temperature required |

| One-Pot Sequential | 70-85% | No additional catalyst needed in second step | Limited to specific substrate combinations |

A particularly elegant one-pot procedure enables the synthesis of unsymmetrical diarylalkynes from two different aryl halides and trimethylsilylacetylene [2]. This three-component coupling is initialized by a palladium-copper catalyzed Sonogashira coupling of an aryl halide with trimethylsilylacetylene. After subsequent desilylation with aqueous potassium hydroxide, a second Sonogashira coupling with an aryl iodide proceeds without requiring additional palladium-copper catalyst, providing access to unsymmetrical diarylalkynes in good yields [2].

The homologation of terminal alkynes through sequential ruthenium-catalyzed anti-Markovnikov hydration followed by Bestmann-Ohira alkynylation represents another significant transformation [4]. Terminal alkynes can be homologated by first converting them to aldehydes via ruthenium-catalyzed hydration, followed by alkynylation to provide chain-elongated alkynes. This method offers the advantage of incorporating carbon-13 labeling when using labeled Bestmann-Ohira reagent, providing access to specifically labeled alkynes for mechanistic studies [4].

Heterocycle Construction (e.g., Azaindoles)

The construction of azaindole heterocycles using 2-Chloro-5-trimethylsilanylethynyl-pyridine derivatives represents a significant advancement in nitrogen-containing heterocycle synthesis. Azaindoles serve as important bioisosteres of indoles and often exhibit enhanced solubility and superior bioavailability compared to their indole counterparts [5] [6].

Multiple synthetic approaches have been developed for azaindole construction using alkynyl-substituted pyridines. The Sonogashira coupling followed by cyclization remains one of the most versatile methods [7]. When applied to azaindole synthesis, the Sonogashira reaction typically involves amino-halopyridines that couple with terminal alkynes, followed by ring formation in the presence of strong bases like potassium hydride or through copper-mediated cyclization [7].

| Azaindole Type | Synthesis Method | Yield Range | Key Features |

|---|---|---|---|

| 4-Azaindoles | Sonogashira/cyclization | 60-87% | Wide substrate scope |

| 5-Azaindoles | Pd-catalyzed heteroannulation | Good to excellent | High regioselectivity |

| 6-Azaindoles | C-H activation strategies | Moderate to good | Functional group tolerance |

| 7-Azaindoles | Rh-catalyzed annulation | High yields | Mild conditions |

A particularly efficient rhodium-catalyzed approach enables 7-azaindole synthesis via carbon-hydrogen activation and annulative coupling of aminopyridines with alkynes [8] [9]. This method demonstrates high regioselectivity and tolerates various functional groups, permitting the construction of diverse 7-azaindoles under mild conditions. The reaction proceeds through carbon-hydrogen bond activation at the ortho position of the aminopyridine, followed by alkyne insertion and cyclization [8] [9].

The palladium-catalyzed heteroannulation of 4-acetamido-3-iodopyridines with diarylalkynes provides access to polysubstituted 5-azaindoles [10]. This general and efficient procedure allows the preparation of various substituted 2,3-diaryl-5-azaindoles in good to excellent yields. The reaction tolerates diverse electronic and steric variations in both the pyridine and alkyne components [10].

N-heterocyclic carbene catalyzed dual activation strategies offer a transition-metal-free approach to azaindole synthesis [6]. This convergent method enables the synthesis of 2-aryl azaindoles through the interception of reactive aza-ortho-azaquinone methide intermediates by acyl anion equivalents generated through carbene catalysis. The method provides high yields, broad substrate scope, and access to previously inaccessible azaindoles without requiring transition metal catalysts [6].

The one-pot N-arylation/Sonogashira/cyclization sequence represents a modern approach that uses amino-halopyridines as starting materials and allows synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles [7]. This methodology exhibits wide scope and compatibility with both electron-withdrawing and electron-donating groups, providing efficient access to diversely functionalized azaindole products [7].

Mechanistic Insights into Alkynylsilane Cross-Coupling

The mechanistic understanding of alkynylsilane cross-coupling reactions involving compounds like 2-Chloro-5-trimethylsilanylethynyl-pyridine has evolved significantly through detailed kinetic and spectroscopic studies. These investigations reveal complex transmetalation dynamics that depend critically on the nature of metal centers, supporting ligands, and reaction conditions.

Transmetalation Dynamics in Palladium/Copper Systems

Transmetalation represents the critical step in most cross-coupling reactions involving alkynylsilanes, particularly in palladium-copper bimetallic systems. Comprehensive mechanistic studies have established that two distinct pathways operate depending on the alkali metal cation associated with the silanolate nucleophile [11].

For potassium alkenylsilanolates, transmetalation proceeds via a neutral 8-silicon-4 intermediate that dominates the cross-coupling mechanism [11]. This pathway involves direct coordination of the silanolate to the palladium center without additional activation. In contrast, cesium alkenylsilanolates operate through an anionic 10-silicon-5 intermediate pathway, which provides enhanced nucleophilicity and faster transmetalation rates [11].

| Metal System | Intermediate Type | Rate-Determining Step | Activation Energy | Key Features |

|---|---|---|---|---|

| Pd/K+ silanolate | Neutral 8-Si-4 | Transmetalation | Moderate | Direct coordination mechanism |

| Pd/Cs+ silanolate | Anionic 10-Si-5 | Transmetalation | Lower | Enhanced nucleophilicity |

| Pd/Cu alkynyl | Bimetallic complex | Reductive elimination | Variable | Metal-metal cooperation |

| Au/Pd alkynyl | Reversible exchange | Ligand rearrangement | Low | Formal transmetalation |

The transmetalation of alkynyl groups between palladium and copper has been demonstrated to be a reversible process through experimental studies [12] [13]. After transfer of the alkynyl group to palladium, the group 11 metal may remain coordinated to the palladium-alkynyl groups, forming stable bimetallic intermediates. These interactions significantly influence the formation of the key palladium alkynyl intermediate that undergoes reductive elimination to produce the final coupled product [12].

Detailed kinetic analysis reveals that the nature of the counteranion plays a crucial role in transmetalation efficiency [14]. In systems where the counteranion is chloride with trimethylphosphine ligands, oxidative addition becomes rate-determining. However, when the counteranion is iodide, the transmetalation step becomes rate-determining in the gold-palladium cross-coupling mechanism. Without a halide counteranion, transmetalation from gold(I) to palladium(II) becomes highly endothermic, preventing efficient coupling with aryl triflates and similar weakly coordinating counteranions [14].

Surface plasmon-enhanced transmetalation represents a novel mechanism discovered in heterogeneous copper-palladium systems [15] [16] [17]. Surface-plasmon-mediated phenylacetylide intermediate transfer from copper to palladium surfaces provides wavelength-tunable control over cross-coupling versus homo-coupling pathways. Shorter wavelengths (400-500 nanometers) favor Glaser homo-coupling products, while longer wavelength irradiation (500-940 nanometers) significantly increases Sonogashira cross-coupling selectivity [15] [16] [17].

The copper-catalyzed cross-electrophile coupling of alkynyl sulfides with chlorosilanes demonstrates another mechanistic pathway where cobalt catalysis enables alkynylation without noble metals [18]. Mechanistic studies revealed that the cobalt catalyst initially reacts with alkynyl sulfides, and chlorosilane activation occurs via an SN2 process rather than a radical pathway. This method achieves high carbon-sulfur chemoselectivity and excellent functional group compatibility [18].

Base and Ligand Effects on Selectivity

The influence of bases and ligands on cross-coupling selectivity represents a critical aspect of reaction optimization for alkynylsilane transformations. Systematic studies have revealed how fine-tuning of these parameters enables precise control over site-selectivity in complex multiply substituted substrates [19] [20] [21].

Base cation size exerts profound effects on silanolate nucleophilicity and subsequent transmetalation rates [11] [22]. Larger cations like cesium enhance the nucleophilicity of silanolates, leading to faster transmetalation and improved reaction rates. This effect has been exploited in the development of fluoride-free protocols that avoid the typical disadvantages of fluoride activation, including high cost and low tolerance for silicon-based protecting groups [23] [24].

| Base Parameter | Mechanistic Effect | Selectivity Impact | Optimization Strategy |

|---|---|---|---|

| Cation Size (Li+ → Cs+) | Enhanced nucleophilicity | Site-selective coupling | Systematic screening |

| Ligand Sterics | Oxidative addition control | Mono/di-functionalization | Steric parameter tuning |

| Ligand Electronics | π-Back donation modulation | Regioselectivity | Electronic matching |

| Counteranion Type | Transmetalation barriers | Rate enhancement | Anion selection |

Ligand steric effects play a dominant role in controlling regioselectivity and reaction outcomes [25] [26]. In catalytic aldehyde-alkyne reductive couplings, the reversal of regioselectivity correlates with switching between different steric effects: from aldehyde phenyl hindrance with adjacent alkyne substituents to N-heterocyclic carbene ligand hindrance with adjacent alkyne substituents when changing from small to large ligand systems [25].

The systematic variation of ligand and cation parameters enables site-selective cross-coupling of multiply chlorinated arenes through substrate-ligand electrostatic interactions [21] [27]. A ten-piece toolkit comprising two closely related sulfonated phosphine ligands and five bases with varying cation sizes provides fine control over positional selectivity. This approach proves effective for both Suzuki-Miyaura and Buchwald-Hartwig couplings on dichlorinated and trichlorinated arenes that would otherwise produce intractable mixtures [21] [27].

Ligand electronic effects influence palladium speciation and catalytic behavior [20] [28]. In cross-coupling reactions of dihalogenated heteroarenes, palladium-to-ligand ratios critically determine whether mononuclear or multinuclear palladium species dominate. Higher ligand-to-palladium ratios typically favor conventional carbon-2 selectivity, while lower ratios can lead to unprecedented carbon-4 selectivity through the formation of palladium nanoparticles stabilized by quaternary ammonium salts [20].

The optimization of precatalyst reduction protocols demonstrates how precise control of ligand environments affects catalyst activation [28]. The correct combination of counterion, ligand, and base enables optimal palladium(II) to palladium(0) reduction in the presence of primary alcohols while preserving ligands and preventing undesirable side reactions such as alkyne dimerization [28].

Coordinating solvents and additives provide additional mechanisms for selectivity control [26]. Small coordinating additives like dimethyl sulfoxide can largely suppress overfunctionalization in cross-couplings involving multiple halogens by facilitating palladium dissociation from π-complexes formed after initial coupling events. This prevents secondary oxidative addition that leads to difunctionalization products [26].